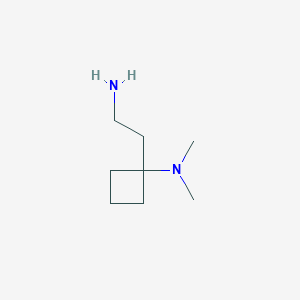

1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine

Overview

Description

Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified according to the number of carbon atoms bonded directly to the nitrogen atom .

Molecular Structure Analysis

The structure of amines can be analyzed based on the number of alkyl (or aryl) groups on the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions. For instance, 1-(2-aminoethyl)piperazine (AEPZ) has been identified as a potential candidate for CO2 capture solvent, with the kinetics of absorption of CO2 in aqueous AEPZ studied using a stirred cell reactor .Physical And Chemical Properties Analysis

The physical and chemical properties of amines can be influenced by factors such as the number and type of alkyl groups attached to the nitrogen atom .Scientific Research Applications

Synthesis and Structural Studies

- Derivatives of 2-aminocyclobutane-1-carboxylic acid, related to 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine, were synthesized through enantiodivergent synthetic sequences, leading to the full characterization of the free amino acid for the first time. Stereocontrolled synthetic methodologies were developed for the preparation of bis(cyclobutane) beta-dipeptides, highlighting the structural role of the cyclobutane ring in promoting rigidity in these molecules (Izquierdo et al., 2005).

Catalytic Hydroamination

- Polysubstituted aminocyclobutanes, which are significant in biologically active compounds, were synthesized via CuH-catalyzed hydroamination, demonstrating the high reactivity of strained trisubstituted alkenes. The study provided insights into the reaction's regio- and enantioselectivity, vital for producing aminocyclobutanes and aminocyclopropanes with multiple substituents and stereocenters (Feng et al., 2019; Feng et al., 2020).

Interaction with Metal Ions

- Compartmental Schiff bases, synthesized from reactions involving compounds similar to this compound, showed interaction with metal ions. The study highlighted the coordination properties of these ligands towards d and/or f metal ions, presenting a comprehensive analysis of their binding properties (Aguiari et al., 1992).

Supramolecular Polymerization

- Studies on supramolecular polymerization involved compounds bearing amine functionalities similar to this compound, demonstrating the formation of tightly bound dimers and oligomers. The research introduced a new model to describe the anti-cooperative supramolecular polymerization process, providing a better understanding of self-assembly processes in π-conjugated molecules (Gershberg et al., 2016).

Mechanism of Action

Target of Action

Similar compounds such as n-(2-aminoethyl)-1-aziridineethanamine have been found to inhibit angiotensin converting enzyme 2 (ace2) . ACE2 plays a crucial role in cardiovascular disease and severe acute respiratory syndrome .

Mode of Action

For instance, N-(2-Aminoethyl)-1-aziridineethanamine inhibits ACE2, preventing the constriction of coronary blood vessels and the eventual myocyte hypertrophy and vascular smooth muscle cell proliferation .

Biochemical Pathways

Similar compounds have been found to affect the angiotensin pathway by inhibiting ace2 . This inhibition can prevent the constriction of coronary blood vessels and the eventual myocyte hypertrophy and vascular smooth muscle cell proliferation .

Pharmacokinetics

Similar compounds such as fluvoxamine, a selective serotonin reuptake inhibitor, are metabolized by the liver into at least 11 products, all of which are pharmacologically inactive . It is excreted primarily as metabolites, with less than 4% of the original compound remaining .

Result of Action

Similar compounds such as n-(2-aminoethyl)-1-aziridineethanamine have been found to inhibit ace2, preventing the constriction of coronary blood vessels and the eventual myocyte hypertrophy and vascular smooth muscle cell proliferation .

Action Environment

Similar compounds such as 1-(2-aminoethyl) piperazine have been studied for their ability to absorb carbon dioxide in aqueous solutions, suggesting that the compound’s action may be influenced by the presence of certain gases in the environment .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of neurotransmitters . These interactions suggest that this compound may influence neurotransmitter levels and, consequently, neurological functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of dopamine receptors, which are crucial for neurotransmission . This modulation can lead to changes in cell function, including alterations in signal transduction and gene expression patterns.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, such as MAO and COMT . By binding to these enzymes, it can alter their activity, leading to changes in the levels of neurotransmitters and other metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in neurotransmitter levels and cellular metabolism . Toxic or adverse effects may occur at very high doses, including potential neurotoxicity and disruptions in normal cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO and COMT, which are responsible for the breakdown of neurotransmitters . These interactions can affect metabolic flux and the levels of various metabolites, potentially influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via active transport mechanisms and may accumulate in certain tissues . The distribution of this compound within the body can influence its overall effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy metabolism and other mitochondrial functions.

properties

IUPAC Name |

1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(2)8(6-7-9)4-3-5-8/h3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDNRJCURXCCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1493005.png)

![Methyl 2-[(6-chloropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B1493007.png)

![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1493010.png)

![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1493012.png)

![1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1493013.png)

![(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1493015.png)

![7-(azidomethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493017.png)

![5-(Prop-2-yn-1-yl)-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1493019.png)

![7-(azidomethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493022.png)

![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1493023.png)